molecular formula C10H13N3OS B253824 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile

6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile

Cat. No. B253824
M. Wt: 223.3 g/mol
InChI Key: SDKPXJAIZSTBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile, also known as EPOC, is a pyrimidine derivative that has been used in scientific research for various purposes. This compound is of interest due to its unique chemical structure and potential biological activity.

Mechanism of Action

The mechanism of action of 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile is not fully understood. However, studies have shown that 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile can interact with various cellular targets, including enzymes involved in DNA replication and repair, as well as proteins involved in cell signaling pathways. 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
Studies have shown that 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile can induce apoptosis in cancer cells by activating caspase-dependent pathways. 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest in the G0/G1 phase. Furthermore, 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

One advantage of using 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile in lab experiments is its potential as a novel therapeutic agent for various diseases. 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has been shown to have anti-cancer, anti-inflammatory, and antiviral activity, making it a promising candidate for drug development. However, one limitation of using 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile research include investigating its potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Furthermore, studies could focus on optimizing the synthesis method for 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile to improve its solubility and bioavailability. Additionally, studies could investigate the mechanism of action of 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile to better understand its cellular targets and pathways.

Synthesis Methods

6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile can be synthesized by reacting 2-propylsulfanyl-4,6-dichloropyrimidine with ethyl cyanoacetate in the presence of a base such as sodium hydride. The reaction results in the formation of 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile as a white solid with a yield of approximately 60%.

Scientific Research Applications

6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has been used in scientific research for various purposes, including as a potential anti-cancer agent, anti-inflammatory agent, and antiviral agent. Studies have shown that 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile can inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile has been shown to have antiviral activity against the hepatitis C virus.

properties

Product Name

6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile

Molecular Formula

C10H13N3OS

Molecular Weight

223.3 g/mol

IUPAC Name

6-ethyl-4-oxo-2-propylsulfanyl-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C10H13N3OS/c1-3-5-15-10-12-8(4-2)7(6-11)9(14)13-10/h3-5H2,1-2H3,(H,12,13,14)

InChI Key

SDKPXJAIZSTBHL-UHFFFAOYSA-N

Isomeric SMILES

CCCSC1=NC(=O)C(=C(N1)CC)C#N

SMILES

CCCSC1=NC(=O)C(=C(N1)CC)C#N

Canonical SMILES

CCCSC1=NC(=O)C(=C(N1)CC)C#N

Origin of Product

United States

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